molecular formula C31H41NO11 B12289476 Benzyl 2-(acetamido)-2-deoxy-6-O-benzyl-3-O-2-propen-1-YL-4-O-[beta-D-galactopyranosyl]-alpha-D-glucopyranoside

Benzyl 2-(acetamido)-2-deoxy-6-O-benzyl-3-O-2-propen-1-YL-4-O-[beta-D-galactopyranosyl]-alpha-D-glucopyranoside

Cat. No.: B12289476
M. Wt: 603.7 g/mol
InChI Key: FCKVPVFZZXCEPV-UHFFFAOYSA-N
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Description

Benzyl 2-(acetamido)-2-deoxy-6-O-benzyl-3-O-2-propen-1-YL-4-O-[beta-D-galactopyranosyl]-alpha-D-glucopyranoside is a complex carbohydrate derivative. This compound is part of a class of molecules known as glycosides, which are characterized by the presence of a sugar moiety linked to another functional group via a glycosidic bond. The specific structure of this compound includes multiple functional groups, making it a versatile molecule for various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(acetamido)-2-deoxy-6-O-benzyl-3-O-2-propen-1-YL-4-O-[beta-D-galactopyranosyl]-alpha-D-glucopyranoside typically involves multiple steps. One common method starts with the protection of hydroxyl groups on the sugar moiety, followed by the introduction of the benzyl and acetamido groups. The glycosidic bond formation is usually achieved through the use of glycosyl donors and acceptors under specific conditions. For example, the reaction of 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide with benzyl 2-acetamido-4-O-allyl-6-O-benzyl-2-deoxy-α-D-glucopyranoside can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesizers and optimized reaction conditions can enhance yield and purity. Enzymatic methods, such as the use of β-galactosidase, can also be employed for specific glycosylation steps .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(acetamido)-2-deoxy-6-O-benzyl-3-O-2-propen-1-YL-4-O-[beta-D-galactopyranosyl]-alpha-D-glucopyranoside can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The acetamido group can be reduced to an amine.

    Substitution: The benzyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield this compound ketone derivatives .

Scientific Research Applications

Benzyl 2-(acetamido)-2-deoxy-6-O-benzyl-3-O-2-propen-1-YL-4-O-[beta-D-galactopyranosyl]-alpha-D-glucopyranoside has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 2-(acetamido)-2-deoxy-6-O-benzyl-3-O-2-propen-1-YL-4-O-[beta-D-galactopyranosyl]-alpha-D-glucopyranoside involves its interaction with specific molecular targets. The compound can bind to carbohydrate-binding proteins, influencing cell signaling pathways and modulating biological processes. The presence of multiple functional groups allows it to participate in various biochemical reactions, enhancing its versatility in research applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of Benzyl 2-(acetamido)-2-deoxy-6-O-benzyl-3-O-2-propen-1-YL-4-O-[beta-D-galactopyranosyl]-alpha-D-glucopyranoside lies in its specific combination of functional groups, which allows for diverse chemical reactions and applications. Its structure provides a versatile platform for modifications, making it valuable in various fields of research and industry.

Properties

Molecular Formula

C31H41NO11

Molecular Weight

603.7 g/mol

IUPAC Name

N-[2-phenylmethoxy-6-(phenylmethoxymethyl)-4-prop-2-enoxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide

InChI

InChI=1S/C31H41NO11/c1-3-14-39-29-24(32-19(2)34)30(40-17-21-12-8-5-9-13-21)42-23(18-38-16-20-10-6-4-7-11-20)28(29)43-31-27(37)26(36)25(35)22(15-33)41-31/h3-13,22-31,33,35-37H,1,14-18H2,2H3,(H,32,34)

InChI Key

FCKVPVFZZXCEPV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COCC3=CC=CC=C3)OC4C(C(C(C(O4)CO)O)O)O)OCC=C

Origin of Product

United States

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